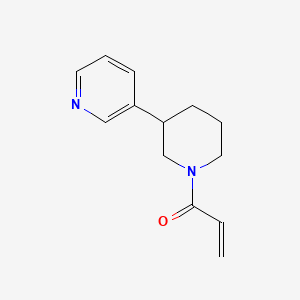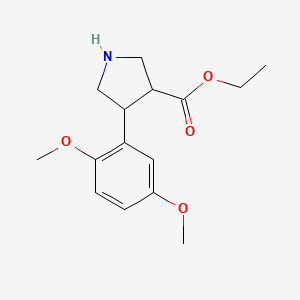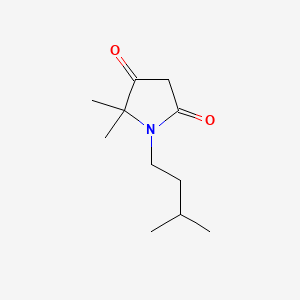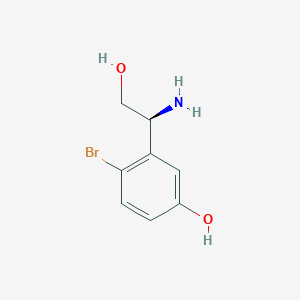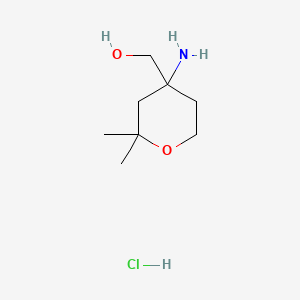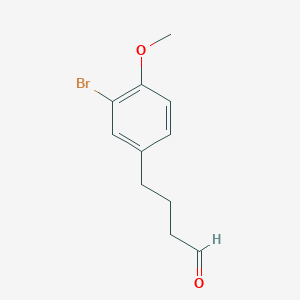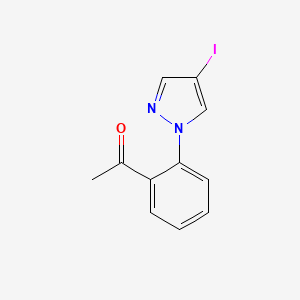![molecular formula C12H14N2O B13548654 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one is a heterocyclic compound that features a spiro linkage between a pyrrolidine and a quinoline ring. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one typically involves the Stollé type reaction. This reaction starts with 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides reacting with oxalyl chloride to form intermediate compounds. These intermediates then undergo cyclocondensation with various dinucleophiles or in a three-component reaction with malononitrile and carbonyl compounds .
Industrial Production Methods
While specific industrial production methods for 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
化学反应分析
Types of Reactions
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one can undergo various chemical reactions, including:
Oxidation: Typically using reagents like DMSO-HCl, leading to the formation of oxidized derivatives.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reactions with alkyl halides or acyl chlorides to introduce different substituents on the pyrrolidine or quinoline rings.
Common Reagents and Conditions
Oxidation: DMSO-HCl system.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
科学研究应用
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one has several applications in scientific research:
作用机制
The mechanism by which 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spiro linkage provides a rigid structure that can enhance binding affinity and specificity. This compound can modulate various biochemical pathways, leading to its observed biological activities .
相似化合物的比较
Similar Compounds
3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane]: Shares a similar spiro linkage but differs in the specific ring structures attached.
Spirocyclic oxindoles: Another class of spiro compounds with significant biological activities.
Uniqueness
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one is unique due to its specific combination of pyrrolidine and quinoline rings, which imparts distinct chemical and biological properties not found in other spiro compounds. This uniqueness makes it a valuable compound for various research applications .
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c15-11-12(6-3-7-13-12)8-9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15) |
InChI 键 |
ABOZUPQQWCLVDB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


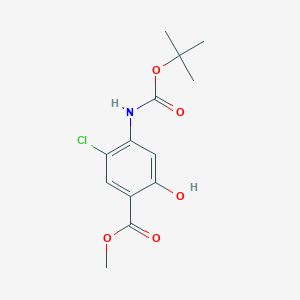
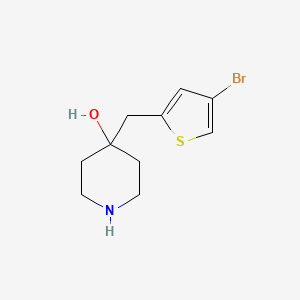

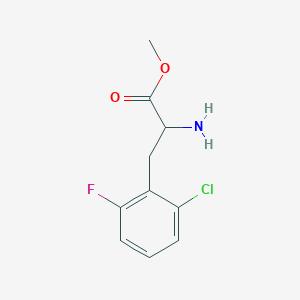
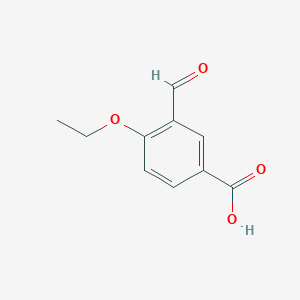
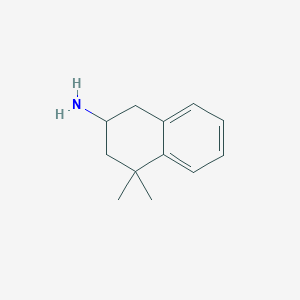
![2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride](/img/structure/B13548603.png)
